molecular formula C5H5ClN2 B015830 2-Chloro-4-methylpyrimidine CAS No. 13036-57-2

2-Chloro-4-methylpyrimidine

Cat. No. B015830
CAS RN: 13036-57-2
M. Wt: 128.56 g/mol
InChI Key: BHAKRVSCGILCEW-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyrimidine is a chemical compound that has been studied for various applications, including its role as a ligand in coordination chemistry and its relevance in the synthesis of other chemical compounds.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4-methylpyrimidine, such as 4,6-Dichloro-2-methylpyrimidine, often involves processes like cyclization and chlorination. Optimal conditions for such syntheses have been investigated to enhance yields and efficiency (Guo Lei-ming, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

2-Chloro-4-methylpyrimidine undergoes various chemical reactions, forming different compounds. For example, it has been used in the synthesis of complex molecules like trans-dichloro(4-methylpyrimidine) (η1-phenyl)bis(pyridine)rhodium(III) (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).

Physical Properties Analysis

The physical properties of 2-Chloro-4-methylpyrimidine derivatives have been studied, with particular attention to their crystal structures. This helps in understanding their stability and potential applications (Odell et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding patterns, are essential for understanding how 2-Chloro-4-methylpyrimidine interacts with other molecules. Studies on related compounds provide insights into their chemical behavior and potential applications (Shahzadi et al., 2006).

Scientific Research Applications

Application 1: Anti-inflammatory Agents

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrimidines, including 2-Chloro-4-methylpyrimidine, are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application 2: Synthesis of 4-Methyl-2-vinylpyrimidine

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Chloro-4-methylpyrimidine can be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
  • Results or Outcomes : The outcome of this synthesis is the production of 4-Methyl-2-vinylpyrimidine, an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .

Application 3: Pharmacological Activities

  • Scientific Field : Pharmacology
  • Summary of the Application : Diazines, including 2-Chloro-4-methylpyrimidine, are reported to exhibit a range of pharmacological effects .
  • Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 4: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Chloro-4-methylpyrimidine can be used to synthesize 2-Chloro-4-(chloromethyl)pyrimidine .
  • Methods of Application or Experimental Procedures : The specific method for the synthesis of 2-Chloro-4-(chloromethyl)pyrimidine from 2-Chloro-4-methylpyrimidine is not detailed in the source .
  • Results or Outcomes : The outcome of this synthesis is the production of 2-Chloro-4-(chloromethyl)pyrimidine .

Application 5: Synthesis of 4-Methyl-2-vinylpyrimidine

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Chloro-4-methylpyrimidine can be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .
  • Methods of Application or Experimental Procedures : The specific method for the synthesis of 4-Methyl-2-vinylpyrimidine from 2-Chloro-4-methylpyrimidine is not detailed in the source .
  • Results or Outcomes : The outcome of this synthesis is the production of 4-Methyl-2-vinylpyrimidine, an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid (rac-1) .

Safety And Hazards

2-Chloro-4-methylpyrimidine is irritating to skin, eyes, and the respiratory system . It may have harmful effects if inhaled or swallowed . Prolonged exposure should be avoided . It is recommended to wash thoroughly after handling and to avoid breathing vapors or mists .

properties

IUPAC Name

2-chloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAKRVSCGILCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469672
Record name 2-Chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylpyrimidine

CAS RN

13036-57-2
Record name 2-Chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
CG Overberger, IC Kogon… - Journal of the American …, 1954 - ACS Publications
We have been interested in synthetic routes which leadto aminopyrimidines easily converted to aminovinylpyrimidines. 3 A number of workers, 4-6 particularly in the last few years, have …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
T Kubelka, L Slavětínská, B Klepetářová, M Hocek - 2010 - Wiley Online Library
… The free 2-chloro-4-methylpyrimidine nucleoside 16 was then subjected to nucleophilic substitutions with NaOMe or methanolic ammonia at 120 C giving rise to 2-methoxy- or 2-amino-…
CG Overberger, IC Kogon - Journal of the American Chemical …, 1954 - ACS Publications
… dine with palladium-on-strontium carbonate with magnesium oxide in a 1-to-l mixture of water-ether to give 2-chloro-4-methylpyrimidine. Miyaki and Katooka13 have catalytically …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
JR Marshall, J Walker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… and Ind., 1950, 602) who could not isolate the intermediate thiuronium salt in the reaction between 2-chloropyrimidine and thiourea, 2-chloro-4-methylpyrimidine and thiourea gave S-4’-…
Number of citations: 113 0-pubs-rsc-org.brum.beds.ac.uk
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
… These compounds were hydrolyzed to the corresponding carboxylic acids 70 and 71, treated with POCl 3 , and then reacted with oxalyl chloride to provide 2-chloro-4-methylpyrimidine-5…
Number of citations: 95 0-pubs-acs-org.brum.beds.ac.uk
MJ Fray, SJ Fink, X Han, N Papaioannou… - … Process Research & …, 2023 - ACS Publications
… 2-Chloro-4-methylpyrimidine (2) was converted to the 2-vinyl derivative (3) followed by treatment with ethyl diazoacetate to give cyclopropane ester (rac-4) in 28% yield after …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
DE HEITMEIER, EE SPINNER… - The Journal of Organic …, 1961 - ACS Publications
Aminolysis of 2-chloropyrimidines with phenylalkanolamines provided a convenient route to a series of 2-(hydroxyphenylalkylamino) pyrimidines. Interestingly, 2-(/3-hy …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
NB Chapman, CW Rees - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 2-Chloropyrimidine and 2-chloro-4-methylpyrimidine were prepared by Howard's method (USP 2,477,409) and recrystallised to a constant m. p. of 64.5" and 47.5', respectively, from dry …
Number of citations: 39 0-pubs-rsc-org.brum.beds.ac.uk
LS Levitt, E Howard Jr - Journal of the American Chemical Society, 1954 - ACS Publications
Experimental For thepurpose of isolating and identifying the reaction products, 30 ml. of a 5% solution of thiophene in cyclohex-ane was refluxed with 300 ml. of 8 N nitric acid. The re-…
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… Reaction of 2,4-Dichloropyrimidine (V) with Sodium Methoxide; Preparation of 2—Chloro—4— methylpyrimidine-A solution of MeONa, prepared by dissolving 0.85 g. of metallic Na in …
Number of citations: 21 www.jstage.jst.go.jp

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